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Cat. No.: B116108 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
6-Aminoindolin-2-one, also known as 6-aminooxindole, is a versatile chemical scaffold that

serves as a crucial starting material in the synthesis of a variety of kinase inhibitors. Its

privileged structure, featuring a reactive amino group at the 6-position of the indolin-2-one core,

allows for diverse chemical modifications, leading to the development of potent and selective

inhibitors of key kinases implicated in cancer and other diseases. This document provides

detailed application notes and experimental protocols for the utilization of 6-Aminoindolin-2-
one in the synthesis of kinase inhibitors, with a focus on derivatives targeting Aurora kinases.

The indolin-2-one core is a well-established pharmacophore in kinase inhibitor design, notably

present in the FDA-approved multi-kinase inhibitor Sunitinib. The amino group at the 6-position

provides a convenient handle for introducing various functionalities through reactions such as

urea formation, amide coupling, and Suzuki coupling. These modifications can be tailored to

optimize inhibitor potency, selectivity, and pharmacokinetic properties.
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This section details the synthesis and characterization of a potent Aurora B kinase inhibitor

derived from 6-Aminoindolin-2-one. The synthetic strategy involves a key urea formation step,

a common and effective method for elaborating this scaffold.

Quantitative Data Summary
The following table summarizes the in vitro biological activity of a representative 6-

ureidoindolin-2-one derivative against key kinases.

Compound ID Target Kinase IC50 (nM) Cell Line
Antiproliferativ
e IC50 (nM)

8a Aurora B 10.5 MDA-MB-468 29.1 ± 7.3

Aurora A >1000 HCT116 >10,000

VEGFR2 >1000 HT-29 >10,000

Data is compiled from publicly available research and is intended for informational purposes.

Experimental Protocols
Synthesis of (Z)-3-((1H-pyrrol-2-yl)methylene)-6-(3-
cyclopropylureido)indolin-2-one (Compound 8a)
This protocol describes a two-step synthesis starting from 6-amino-3-((1H-pyrrol-2-

yl)methylene)indolin-2-one.

Step 1: Synthesis of (Z)-6-amino-3-((1H-pyrrol-2-yl)methylene)indolin-2-one

Materials:

6-Aminoindolin-2-one

1H-Pyrrole-2-carboxaldehyde

Ethanol

Piperidine
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Procedure:

To a solution of 6-Aminoindolin-2-one (1.0 eq) in ethanol, add 1H-pyrrole-2-

carboxaldehyde (1.1 eq).

Add a catalytic amount of piperidine to the mixture.

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

The product will precipitate out of the solution. Collect the solid by filtration.

Wash the solid with cold ethanol and dry under vacuum to yield (Z)-6-amino-3-((1H-pyrrol-

2-yl)methylene)indolin-2-one as a solid.

The product can be used in the next step without further purification if TLC shows a single

major spot.

Step 2: Synthesis of (Z)-3-((1H-pyrrol-2-yl)methylene)-6-(3-cyclopropylureido)indolin-2-one

(Compound 8a)

Materials:

(Z)-6-amino-3-((1H-pyrrol-2-yl)methylene)indolin-2-one

Cyclopropyl isocyanate

Anhydrous Tetrahydrofuran (THF)

Nitrogen or Argon atmosphere

Procedure:

Suspend (Z)-6-amino-3-((1H-pyrrol-2-yl)methylene)indolin-2-one (1.0 eq) in anhydrous

THF under an inert atmosphere.
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Add cyclopropyl isocyanate (1.2 eq) dropwise to the suspension at room temperature.

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by

TLC.

Upon completion, the product will precipitate. Collect the solid by filtration.

Wash the collected solid with a small amount of cold THF and then with diethyl ether.

Dry the product under vacuum to afford (Z)-3-((1H-pyrrol-2-yl)methylene)-6-(3-

cyclopropylureido)indolin-2-one (Compound 8a) as a solid.

Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
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Step 1: Knoevenagel Condensation

Step 2: Urea Formation
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Caption: Synthetic workflow for the preparation of an Aurora B kinase inhibitor (Compound 8a)

from 6-Aminoindolin-2-one.

Signaling Pathway
Aurora B kinase is a key regulator of mitosis. Its inhibition by compounds derived from 6-
Aminoindolin-2-one can lead to mitotic arrest and apoptosis in cancer cells.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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